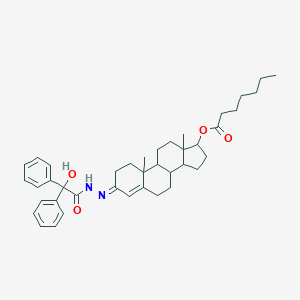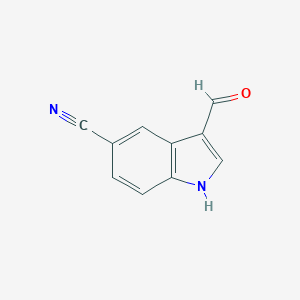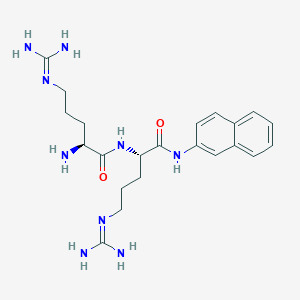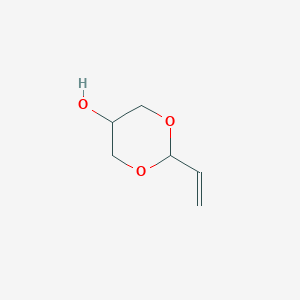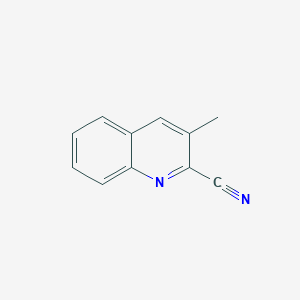
3-甲基喹啉-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H8N2 . It is used for research and development purposes .
Synthesis Analysis
Quinoline derivatives, including 3-Methylquinoline-2-carbonitrile, can be synthesized using various methods. One such method involves a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as a solvent . Another method involves the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 3-Methylquinoline-2-carbonitrile consists of a quinoline core, which is a nitrogen-containing heterocycle. This core is functionalized at different positions to allow for varying pharmacological activities of its derivatives .Physical And Chemical Properties Analysis
3-Methylquinoline-2-carbonitrile has a molecular weight of 168.20 g/mol . Its boiling point is 340°C at 760 mmHg . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.科学研究应用
医药
喹啉衍生物,如3-甲基喹啉-2-腈,在医药领域的各个方面都有应用 . 它们存在于许多生物化合物中,包括抗疟疾药、抗菌药、抗分枝杆菌药、抗抑郁药、抗惊厥药、抗病毒药、抗癌药、降压药、血小板衍生生长因子 (PDGF) 受体酪氨酸激酶 (RTK) 抑制剂、抗炎药、抗氧化剂和抗人类免疫缺陷病毒 (HIV) 药物 .
抗菌活性
大多数喹啉衍生物对各种革兰氏阳性和革兰氏阴性微生物物种表现出良好的抗菌活性 . 喹啉衍生物的抗菌活性取决于杂环吡啶环上的取代基 .
抗癌活性
已经发现喹啉衍生物具有抗癌活性 . 它们被广泛用于治疗各种类型的癌症 .
抗疟疾活性
喹啉衍生物以其抗疟疾活性而闻名 . 它们被广泛用于治疗疟疾 .
抗病毒活性
作用机制
Target of Action
3-Methylquinoline-2-carbonitrile is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their targets of action . For example, some quinoline derivatives have been shown to inhibit enzymes involved in DNA synthesis, leading to anti-proliferative effects .
Pharmacokinetics
Quinoline derivatives are generally known for their good bioavailability . The specific ADME properties of 3-Methylquinoline-2-carbonitrile would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
Quinoline derivatives are known to have a wide range of biological effects, often related to their mode of action and the biochemical pathways they affect . For example, some quinoline derivatives have been shown to have anti-proliferative effects, likely due to their inhibition of enzymes involved in DNA synthesis .
Action Environment
The action of 3-Methylquinoline-2-carbonitrile, like other chemical compounds, can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other chemicals, which can affect the stability, efficacy, and action of the compound . .
属性
IUPAC Name |
3-methylquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAMRGQXHVSGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320480 |
Source


|
| Record name | 3-methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19051-05-9 |
Source


|
| Record name | 19051-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)

